molecular formula C23H33N3O11 B177396 2-[[2-[Bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid CAS No. 135306-78-4

2-[[2-[Bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid

Cat. No. B177396
M. Wt: 527.5 g/mol
InChI Key: AQOXEJNYXXLRQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[2-[Bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid, also known as EDTA, is a chelating agent that is widely used in scientific research. EDTA is a synthetic amino acid that has the ability to bind to metal ions, which makes it an important tool in various fields of research.

Scientific Research Applications

  • Building Blocks for Bifunctional DTPA-like Ligands : L-Glutamic acid and L-lysine have been utilized as building blocks for preparing bifunctional DTPA-like ligands. These compounds, featuring carboxylic or amino groups, are available for conjugation via amide bond formation. They contain a chelating subunit for complexation of metal ions, similar to the structure of the mentioned chemical (Anelli et al., 1999).

  • Synthesis in Heterocyclic Compounds : Ethyl (Z)-2-[2,2-bis(ethoxycarbonyl)vinyl]amino-3-dimethylaminopropenoate has been synthesized from ethyl N-2,2-bis(ethoxycarbonyl)vinylglycinate. This process contributes to the development of heteroaryl substituted β-amino-α,β-dehydro-amino acid derivatives and fused heterocyclic systems, indicative of the compound's relevance in heterocyclic chemistry (Soršak et al., 1995).

  • Endosomolytic Polymers : Poly(amido-amine)s (PAAs) carrying ter-amino and carboxyl groups per repeating unit have been prepared and studied for their correlation between physicochemical and biological properties. These findings underscore the compound's potential in developing endosomolytic polymers (Ferruti et al., 2000).

  • Luminescent Chelates of Europium (III) : Research into the luminescent chelates of Europium (III) with 2,6-bis[N,N-bis(carboxymethyl) aminomethyl]-4-benzoylphenol shows the potential application in creating luminescent chelates with specific structures in aqueous solutions (Latva et al., 1996).

  • Complexation and Stability Studies : Research on complexation with N-Substitutions of 2,5-Diaminoterephthalsäure demonstrates the compound's ability to form complexes with metal ions and provides insights into its stability and structure (Uhlig, 1963).

  • Synthesis of Derived Penicillins : The synthesis of 2-aminothiazol-4-ylacetic acid derivatives and their use in creating derived penicillins highlights the compound's relevance in pharmaceutical chemistry (Hardy et al., 1984).

properties

IUPAC Name

2-[[2-[bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O11/c1-2-37-18-5-3-16(4-6-18)9-17(26(14-22(33)34)15-23(35)36)10-24(11-19(27)28)7-8-25(12-20(29)30)13-21(31)32/h3-6,17H,2,7-15H2,1H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQOXEJNYXXLRQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O11
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30869844
Record name N-{2-[Bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl}-N-{2-[bis(carboxymethyl)amino]ethyl}glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30869844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

527.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Caloxetic acid

CAS RN

135306-78-4
Record name Caloxetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135306784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[[2-[Bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid
Reactant of Route 2
2-[[2-[Bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid
Reactant of Route 3
2-[[2-[Bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid
Reactant of Route 4
2-[[2-[Bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid
Reactant of Route 5
Reactant of Route 5
2-[[2-[Bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid
Reactant of Route 6
Reactant of Route 6
2-[[2-[Bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid

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